![molecular formula C16H14INO B14197330 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-18-6](/img/structure/B14197330.png)
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an iodine atom and a prop-1-en-1-yloxy group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy group. One common method involves the reaction of 9H-carbazole with iodine in the presence of an oxidizing agent such as sodium iodate. The resulting 3-iodo-9H-carbazole is then reacted with prop-1-en-1-yl alcohol under basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Various substituted carbazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the carbazole.
Reduction: Deiodinated carbazole or reduced derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Chemical Biology: Utilized as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-9H-carbazole: Lacks the prop-1-en-1-yloxy group, making it less versatile in certain reactions.
9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Lacks the iodine atom, affecting its reactivity in substitution reactions.
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
The presence of both the iodine atom and the prop-1-en-1-yloxy group in 3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole makes it unique. This combination allows for a wide range of chemical modifications and applications, particularly in fields requiring specific electronic and steric properties.
Properties
CAS No. |
832691-18-6 |
|---|---|
Molecular Formula |
C16H14INO |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
3-iodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14INO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-10H,11H2,1H3 |
InChI Key |
PDXYOTRLWRPBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


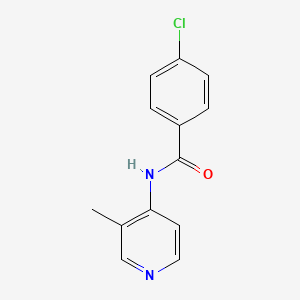
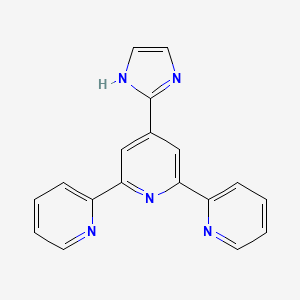

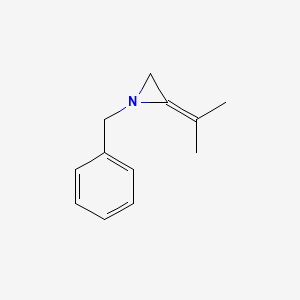



![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
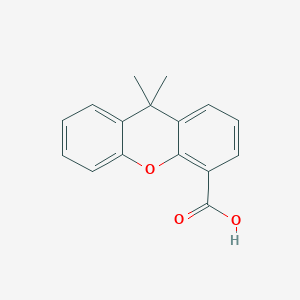
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
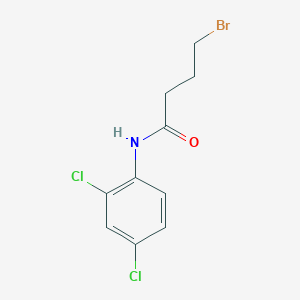
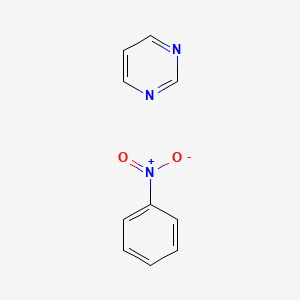
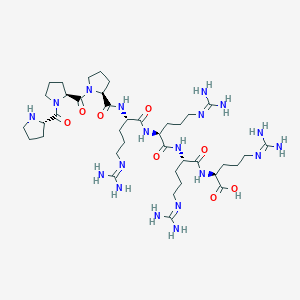
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
